3-[5-(2,5-Dihydroxyphenyl)-3-methylpent-3-enyl]-6-hydroxy-2,4-dimethylbenzaldehyde
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Overview
Description
3-[5-(2,5-Dihydroxyphenyl)-3-methylpent-3-enyl]-6-hydroxy-2,4-dimethylbenzaldehyde is a complex organic compound known for its unique chemical structure and properties. This compound features multiple hydroxyl groups and a benzaldehyde moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2,5-Dihydroxyphenyl)-3-methylpent-3-enyl]-6-hydroxy-2,4-dimethylbenzaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dihydroxybenzaldehyde with a suitable alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-[5-(2,5-Dihydroxyphenyl)-3-methylpent-3-enyl]-6-hydroxy-2,4-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-[5-(2,5-Dihydroxyphenyl)-3-methylpent-3-enyl]-6-hydroxy-2,4-dimethylbenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. Its antioxidant properties are attributed to the presence of hydroxyl groups, which can scavenge free radicals. The compound may also interact with specific enzymes and receptors, modulating biological pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,5-dihydroxyphenylacetate
- Ethyl 2,5-dihydroxyphenylacetate
- 2-O-β-D-glucopyranosyloxy-5-hydroxyphenylacetic acid
Uniqueness
3-[5-(2,5-Dihydroxyphenyl)-3-methylpent-3-enyl]-6-hydroxy-2,4-dimethylbenzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
51847-82-6 |
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Molecular Formula |
C21H24O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[5-(2,5-dihydroxyphenyl)-3-methylpent-3-enyl]-6-hydroxy-2,4-dimethylbenzaldehyde |
InChI |
InChI=1S/C21H24O4/c1-13(4-6-16-11-17(23)7-9-20(16)24)5-8-18-14(2)10-21(25)19(12-22)15(18)3/h4,7,9-12,23-25H,5-6,8H2,1-3H3 |
InChI Key |
BCYBPYQVUROVFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CCC(=CCC2=C(C=CC(=C2)O)O)C)C)C=O)O |
Origin of Product |
United States |
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